1-Cyano-4-(difluoromethoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12H |
InChI Key |
JENCNZNLEGHZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyano 4 Difluoromethoxy Naphthalene
Strategies for Regioselective Installation of the Difluoromethoxy Moiety on Naphthalene (B1677914) Cores
The introduction of the difluoromethoxy group (OCF₂H) onto a naphthalene ring with high regioselectivity is a significant synthetic challenge. The electronic properties of the naphthalene system and the nature of the fluorinating agent play crucial roles in determining the outcome of the reaction.
Electrophilic Fluorination Approaches for Alkoxy Groups
Electrophilic fluorination strategies typically involve the reaction of an electron-rich precursor, such as a naphthol, with an electrophilic fluorine source. However, direct electrophilic difluoromethoxylation of a hydroxyl group is not a standard or widely reported transformation. Instead, the synthesis often proceeds through the formation of an intermediate that is then subjected to fluorination. A plausible, though less direct, approach would involve the conversion of a hydroxyl group to a suitable leaving group, followed by reaction with a difluoromethylating agent.
Recent advancements have focused on the development of novel electrophilic (phenylsulfonyl)difluoromethylating reagents. nih.govrsc.org These reagents can functionalize various classes of compounds under mild, transition-metal-free conditions. nih.govrsc.org While direct application to naphthols for difluoromethoxylation is not explicitly detailed, the principle of using such powerful electrophilic sources opens avenues for future exploration in this area.
Nucleophilic Fluorination Techniques for Oxygenated Precursors
Nucleophilic fluorination offers a more common and generally more effective route to the difluoromethoxy group. This approach typically starts with a precursor containing an oxygenated functional group, such as a hydroxyl or an ether, at the desired position on the naphthalene ring.
A key strategy involves the use of difluorocarbene (:CF₂), which can be generated in situ from various precursors. For instance, the decarboxylation of difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) provides a source of difluorocarbene that can react with activated X-H bonds (where X = O) without the need for a base or other additives. rsc.org Another method for generating difluorocarbene involves the use of chlorodifluoromethane (B1668795) (ClCF₂H), although its use has been curtailed due to its ozone-depleting properties. rsc.org
A more contemporary and widely used precursor for the difluoromethoxy group is (phenylsulfonyl)difluoromethane (PhSO₂CF₂H). cas.cn Deprotonation of this reagent generates the nucleophilic (phenylsulfonyl)difluoromethyl anion, which can then react with suitable electrophiles. While direct O-difluoromethylation of naphthols using this method can be challenging, a multi-step sequence involving the initial formation of a different functional group that is later converted to the difluoromethoxy ether is a viable alternative.
Precursor Functionalization and Subsequent Fluorination Protocols
A highly effective and versatile approach involves the functionalization of the naphthalene core at the 4-position to create a suitable precursor for subsequent fluorination. A common starting material is 4-hydroxy-1-naphthalenecarbonitrile. The hydroxyl group of this precursor can be subjected to difluoromethylation.
One of the most prevalent methods for introducing the difluoromethyl group onto a hydroxyl moiety is through reaction with a difluoromethylating agent in the presence of a base. For example, the reaction of a naphthol derivative with chlorodifluoromethane (Freon-22) or other modern, non-ozone-depleting difluoromethylating reagents can yield the desired difluoromethoxy naphthalene. rsc.org
Another powerful technique is catalytic radical difluoromethoxylation. This method utilizes a redox-active difluoromethoxylating reagent and a photoredox catalyst to directly functionalize C-H bonds of arenes and heteroarenes under mild, room temperature conditions. rsc.org This approach is notable for its operational simplicity and tolerance of a wide variety of functional groups. rsc.org The reaction proceeds via the formation of an OCF₂H radical, which then adds to the aromatic ring. rsc.org
| Precursor Functionalization Strategy | Reagents and Conditions | Outcome |
| O-Difluoromethylation of 4-hydroxy-1-naphthalenecarbonitrile | Chlorodifluoromethane (or alternative), Base | Direct formation of 1-cyano-4-(difluoromethoxy)naphthalene |
| Catalytic Radical Difluoromethoxylation | Redox-active difluoromethoxylating reagent, Photoredox catalyst, Light | Direct C-H difluoromethoxylation of a naphthalene precursor |
Stereoselective and Regioselective Cyanation of Naphthalene Systems
The introduction of a cyano group onto the naphthalene ring with high regioselectivity is another critical step in the synthesis of this compound. The directing effects of existing substituents on the naphthalene core heavily influence the position of cyanation.
Transition-Metal-Catalyzed Cyanation Protocols
Transition-metal-catalyzed cyanation is a powerful and widely used method for the synthesis of aromatic nitriles. mdpi.com These methods typically involve the cross-coupling of an aryl halide or triflate with a cyanide source.
Nickel-catalyzed cyanation has emerged as a particularly effective strategy. For instance, the reductive cyanation of aryl halides with cyanogen (B1215507) bromide can be achieved using a nickel catalyst, providing a practical route to nitriles with a broad substrate scope under mild conditions. mdpi.com Another innovative nickel-catalyzed approach utilizes arylthianthrenium salts, which allows for the highly selective C-H cyanation of arenes. acs.org This method is notable for its use of an air-stable and inexpensive nickel catalyst. acs.org
Palladium-catalyzed cyanation reactions are also prevalent. Traditional methods often employ cyanide salts like KCN, NaCN, or Zn(CN)₂, but these can lead to catalyst deactivation. google.com Newer methods have explored the use of less toxic and more manageable cyanide sources. For example, a nickel-catalyzed process has been developed that uses benign butyronitrile (B89842) as the cyanating agent, addressing safety concerns and preventing catalyst deactivation. google.com
| Catalyst System | Cyanide Source | Substrate | Key Features |
| Nickel(II) chloride/1,10-phenanthroline | Cyanogen Bromide | Aryl Halides | Operationally simple, mild conditions. mdpi.com |
| Nickel(II) chloride hexahydrate | Zinc Cyanide | Arylthianthrenium Salts | Highly selective C-H cyanation, air-stable catalyst. acs.org |
| Nickel Catalyst | Butyronitrile | Aryl Chlorides/Triflates | Uses a non-toxic cyanating agent, avoids catalyst deactivation. google.com |
Direct Cyanation Methods for Aromatic Systems
Direct C-H cyanation offers a more atom-economical approach to installing a nitrile group, as it avoids the pre-functionalization required for cross-coupling reactions.
A significant advancement in this area is the use of organic photoredox catalysis. nih.govnih.gov This method allows for the direct C-H cyanation of arenes using an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere. nih.govnih.gov The reaction proceeds at room temperature under mild conditions and is compatible with a variety of functional groups. nih.govnih.gov For naphthalene and 2-methoxynaphthalene, this method has been shown to provide C-H cyanation exclusively at the 1-position. nih.gov This regioselectivity is crucial for the synthesis of this compound. The proposed mechanism involves the formation of an arene radical cation, to which the cyanide anion adds. acs.org
| Method | Catalyst | Cyanide Source | Key Features |
| Organic Photoredox Catalysis | Acridinium Photoredox Catalyst | Trimethylsilyl Cyanide | Mild, room temperature conditions; high regioselectivity for the 1-position of naphthalene. nih.govnih.gov |
Mechanisms of Cyanylation Reactions on Hydroxyl-Activated Systems
The introduction of a cyano group onto a naphthalene ring, particularly one activated by a hydroxyl or a related functional group, is a critical transformation for the synthesis of this compound. The synthesis would likely commence from a 1-naphthol (B170400) derivative. The hydroxyl group at C4 is an activating ortho-, para-director for electrophilic substitution, but its conversion to the electron-withdrawing difluoromethoxy group (-OCHF₂) alters the ring's electronic properties. Therefore, the sequence of functional group installation is paramount.
A plausible synthetic route involves the initial preparation of 4-(difluoromethoxy)-1-naphthol. From this intermediate, cyanylation could be achieved through several mechanisms. One common method is the conversion of the hydroxyl group into a better leaving group, such as a triflate (-OTf). The triflate can then undergo a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂).
Alternatively, direct activation of the hydroxyl group can be employed. Cyanylating agents such as 1-cyano-4-dimethylaminopyridinium (B1194302) tetrafluoroborate (B81430) (CDAP) are designed for this purpose. sigmaaldrich.com The mechanism involves the attack of the naphthol's hydroxyl group on the electrophilic cyano group of the CDAP reagent. This forms a highly reactive pyridinium-ether intermediate. This intermediate significantly enhances the leaving group ability of the oxygen, facilitating a subsequent nucleophilic attack by a cyanide anion at the C1 position, thereby displacing the activated oxygen and forming the C-CN bond.
Another established pathway proceeds through an amino-substituted precursor, such as 4-(difluoromethoxy)naphthalen-1-amine. This amine can be synthesized and then converted to the target cyano-compound via the Sandmeyer reaction. In this mechanism, the primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This salt is a potent electrophile and an excellent leaving group (N₂ gas). The subsequent addition of a copper(I) cyanide salt catalyzes the decomposition of the diazonium salt and the installation of the cyano group onto the aromatic ring.
Convergent Synthetic Pathways for Substituted Naphthalene Derivatives
Convergent synthesis, where different fragments of a target molecule are prepared separately and then combined, offers significant advantages in efficiency and yield over linear approaches. For a complex molecule like this compound, convergent strategies are highly desirable.
Multicomponent Reactions for Naphthalene Annulation
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov While no specific MCR has been reported for this compound, established MCRs for synthesizing highly substituted aromatic systems can be adapted.
For instance, annulation strategies can construct the naphthalene core itself with the desired substituents already in place or in a latent form. A hypothetical MCR could involve the reaction of an ortho-alkynyl benzaldehyde, a difluoromethylenating reagent, and a cyanide source under catalytic conditions. The development of such a process would provide a highly atom-economical and step-efficient route to the target scaffold. The principles are demonstrated in the efficient synthesis of other complex molecules like substituted imidazoles and quinolines via one-pot multicomponent processes. nih.govrsc.org
Cycloaddition-Based Strategies for Polycyclic Aromatic Hydrocarbon Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic and polycyclic compound synthesis and provides a robust method for forming the core naphthalene structure. nih.govyoutube.com A general approach involves the reaction of a substituted diene with a suitable dienophile, followed by an aromatization step. To construct the target molecule, one could envision a dehydrogenative Diels-Alder reaction between a styrene (B11656) derivative (acting as the diene) and an alkyne dienophile. nih.gov
For example, a styrene bearing a precursor to the difluoromethoxy group could react with a cyano-substituted alkyne. The initial cycloadduct, a cyclohexadiene derivative, would then be oxidized to the fully aromatic naphthalene system. The regioselectivity of the cycloaddition is a critical challenge, governed by the electronic and steric properties of the substituents on both the diene and dienophile. nih.gov In some cases, particularly when using naphthalene itself as the diene, harsh conditions such as high pressure (up to 10,000 atm) may be necessary to overcome the aromatic stabilization energy and drive the reaction forward. researchgate.netsemanticscholar.org
Optimization of Reaction Conditions for Yield and Selectivity Enhancement
The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.
Solvent Effects and Catalysis in Naphthalene Functionalization
The choice of solvent can profoundly influence the outcome of a reaction. In the functionalization of naphthalene, solvent polarity can dictate product distribution. For example, in the iron-porphyrin catalyzed oxidation of naphthalene, using an aprotic solvent mixture (CH₃CN:CH₂Cl₂) favors the formation of 1-naphthol, whereas switching to a protic solvent like methanol (B129727) dramatically increases the yield of 1,4-naphthoquinone (B94277). epa.gov This highlights the solvent's role in stabilizing intermediates and transition states, thereby directing the reaction down a specific pathway.
Catalysis is equally critical. The alkylation of naphthalene, for instance, is highly dependent on the choice of Lewis acid catalyst and solvent, with aluminum chloride in dichloromethane (B109758) being identified as a particularly effective system. elsevier.com Zeolite catalysts have also demonstrated high activity and selectivity in naphthalene alkylation. researchgate.net The catalyst not only accelerates the reaction but also controls regioselectivity, as different catalysts can favor the formation of different isomers based on their steric and electronic properties.
| Reaction | Catalyst | Solvent | Key Finding | Reference |
| Naphthalene Oxidation | F₂₀TPPFeIIICl | CH₃CN:CH₂Cl₂ | Favors 1-naphthol formation (77.7% yield). | epa.gov |
| Naphthalene Oxidation | F₂₀TPPFeIIICl | Methanol | Favors 1,4-naphthoquinone formation (52.8% yield). | epa.gov |
| Naphthalene Alkylation | Aluminum Chloride | Dichloromethane | Found to be the most effective catalyst/solvent system. | elsevier.com |
| Naphthalene Alkylation | HY Zeolite | Liquid-phase | HY showed higher activity and mono-alkylnaphthalene selectivity than Hβ zeolite. | researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental parameters that control reaction rates and product distributions by influencing the reaction kinetics. princeton.edu The electrophilic substitution of naphthalene is a classic example of how temperature can determine whether a reaction is under kinetic or thermodynamic control. acs.orgacs.orgscribd.com
The sulfonation of naphthalene at a lower temperature (e.g., 80°C) predominantly yields naphthalene-1-sulfonic acid. youtube.com This is the kinetic product , as the activation energy for substitution at the C-1 (alpha) position is lower, allowing it to form faster. stackexchange.com However, if the reaction temperature is raised to 160°C, the major product becomes naphthalene-2-sulfonic acid. youtube.com This is the thermodynamic product ; although it forms more slowly, it is sterically less hindered and therefore more stable. The higher temperature provides enough energy to overcome the reverse activation barrier, allowing the initial kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product. stackexchange.com
Pressure also plays a significant role, particularly in reactions involving a change in the number of moles of gas, such as cycloadditions. High pressure can increase reaction rates and influence the position of equilibrium, often favoring the formation of the more compact cycloadduct. semanticscholar.org
| Reaction | Temperature | Major Product | Type of Control | Reference |
| Naphthalene Sulfonation | 80 °C | Naphthalene-1-sulfonic acid | Kinetic | youtube.com |
| Naphthalene Sulfonation | 160 °C | Naphthalene-2-sulfonic acid | Thermodynamic | youtube.com |
Mechanistic Elucidation and Reactivity Studies of 1 Cyano 4 Difluoromethoxy Naphthalene
Influence of the Difluoromethoxy Group on Aromatic Reactivity and Electron Density Distribution
The difluoromethoxy (-OCF2H) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property has a profound impact on the reactivity of the naphthalene (B1677914) ring system. The incorporation of fluorinated moieties like -OCF2H can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability. nih.gov The -OCF2H group, in particular, can serve as a bioisostere for alcohol, thiol, and amine groups. nih.gov
The electron-withdrawing nature of the difluoromethoxy group deactivates the aromatic ring towards electrophilic substitution. This deactivation arises from the inductive effect of the fluorine atoms, which reduces the electron density of the naphthalene core. Consequently, electrophilic attack is directed to positions that are least deactivated.
Stereoelectronic Effects and Inductive Properties of the Cyano Substituent
The cyano (-CN) group is a strong electron-withdrawing group, a characteristic that significantly deactivates the aromatic ring towards electrophilic aromatic substitution. quora.comnih.gov This deactivating nature stems from the partial positive charge on the carbon atom of the cyano group, which is triple-bonded to an electronegative nitrogen atom. quora.com The cyano group's electron-withdrawing properties are beneficial in various reactions, as it can coordinate with metal complexes and act as a directing group in C-H bond activation reactions. nih.gov
The linear geometry of the N-C-C bond in nitriles reflects the sp hybridization of the triply bonded carbon. wikipedia.org The C-N bond distance is short, consistent with a triple bond, and nitriles exhibit polarity with high dipole moments. wikipedia.org In the context of 1-Cyano-4-(difluoromethoxy)naphthalene, the inductive effect of the cyano group, combined with that of the difluoromethoxy group, renders the naphthalene ring highly electron-deficient.
Characterization of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is crucial for understanding the mechanistic pathways of reactions involving this compound. A transition state is a fleeting, high-energy configuration of atoms with partial bonds that cannot be isolated. masterorganicchemistry.com In contrast, an intermediate resides at a local energy minimum and is, in principle, isolable. masterorganicchemistry.com
For electrophilic aromatic substitution on a naphthalene ring, the stability of the intermediate carbocation (a naphthalenonium ion) is a key determinant of the reaction's regioselectivity. libretexts.orgyoutube.com Substitution at the 1-position (alpha) is generally favored over the 2-position (beta) because the intermediate for 1-substitution is more stable, allowing for resonance structures that maintain a complete aromatic ring. libretexts.orgyoutube.com In the case of this compound, the presence of two strong electron-withdrawing groups would significantly influence the stability and structure of any charged intermediates.
Computational studies, including Monte Carlo and ONIOM calculations, can predict the conformational influences on reaction pathways. nih.gov For instance, in reactions involving radical species, the formation of radical anions or cyclohexadienyl radicals are key intermediate steps. nih.govrsc.org
Investigations into Electrophilic Aromatic Substitution Pathways
Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. libretexts.org However, the presence of the deactivating cyano and difluoromethoxy groups in this compound would significantly temper this reactivity.
Electrophilic substitution on the unsubstituted naphthalene ring typically favors the 1-position due to the greater stability of the resulting carbocation intermediate. libretexts.orgyoutube.com However, reaction conditions can sometimes alter this preference. For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. libretexts.org In the case of this compound, electrophilic attack would likely be directed to the unsubstituted ring, with the precise position influenced by the combined directing effects of the two substituents.
Nucleophilic Reactions and Pathways Involving the Naphthalene Core
The electron-deficient nature of the this compound ring system makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing properties of the cyano and difluoromethoxy groups can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack.
Furthermore, the naphthalene core can be involved in the formation of aryne intermediates, such as 2-naphthyne, which are highly reactive and versatile for synthesis. rsc.org These intermediates can be generated from substituted naphthalenes and trapped with various reagents. rsc.org
Studies of Radical Chemistry Pathways Involving Difluoromethoxy and Cyano Groups
Recent research has highlighted the importance of radical reactions in organic synthesis. The difluoromethoxy group can be introduced into aromatic systems via radical difluoromethoxylation. rsc.orgrsc.org This process often involves the generation of the OCF2H radical, which then adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. rsc.orgrsc.org
The cyano group can also participate in radical reactions, acting as a radical acceptor in cascade reactions to form various carbocycles and heterocycles. rsc.org The nitrile functional group can also be removed via a reductive decyanation reaction, which can proceed through a radical anion intermediate. nih.gov In some cases, a radical generated near a cyano group can undergo internal addition to form a new ring system. libretexts.org
Computational and Theoretical Chemistry Approaches in the Study of 1 Cyano 4 Difluoromethoxy Naphthalene
Density Functional Theory (DFT) for Electronic Structure Characterization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is ideal for a molecule of this size and complexity. DFT calculations would be pivotal in understanding the electronic nature of 1-Cyano-4-(difluoromethoxy)naphthalene. Theoretical studies on related naphthalene (B1677914) derivatives have successfully employed DFT methods, such as B3LYP with various basis sets, to investigate electronic and structural properties, demonstrating the suitability of this approach.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic or basic nature, while the LUMO indicates its capacity to accept electrons, defining its electrophilic or acidic character.
For this compound, FMO analysis would reveal the distribution of these key orbitals across the naphthalene core and the cyano and difluoromethoxy substituents. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In a hypothetical study, the energies of these orbitals would be calculated and presented in a data table.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | (Data Not Available) |
| LUMO | (Data Not Available) |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. This method is invaluable for quantifying electron delocalization, hyperconjugative interactions, and charge transfer within the molecule.
Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| (Data Not Available) | (Data Not Available) | (Data Not Available) |
Atomic Charge Distribution and Electrostatic Potential Surfaces
Understanding the distribution of electron density is fundamental to predicting a molecule's intermolecular interactions. DFT calculations can be used to compute atomic charges using various schemes (e.g., Mulliken, Natural Population Analysis). This would reveal the partial positive and negative charges on each atom in this compound, highlighting the electron-withdrawing effects of the cyano and difluoromethoxy groups.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map would illustrate regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen of the cyano group and the oxygen and fluorine atoms of the difluoromethoxy group, while the naphthalene ring's hydrogen atoms would exhibit positive potential.
Quantum Chemical Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, time-dependent DFT (TD-DFT) could be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman), allowing for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. Such computational studies have been successfully applied to other naphthalene derivatives.
Reaction Pathway Modeling and Energy Barrier Calculations
Should this compound be considered for applications involving chemical transformations, computational modeling can be used to map out potential reaction pathways. For instance, in the context of developing synthetic methodologies or understanding metabolic pathways, DFT can be used to locate the transition state structures for proposed reaction steps. By calculating the energy of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies (energy barriers), which are critical for predicting reaction rates and identifying the most favorable reaction mechanisms. While no specific reaction modeling for this compound is available, the principles have been applied to model the reactivity of related compounds in various chemical processes.
Spectroscopic and Analytical Data for this compound Remains Elusive
Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental spectroscopic and analytical data for the compound This compound could not be located. As a result, the generation of a detailed article focusing on its advanced spectroscopic and analytical characterization, as per the requested outline, cannot be fulfilled at this time.
The required data, including High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), 2D NMR techniques (COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, is not present in the accessible scientific literature. This suggests that such detailed characterization data for this compound may be part of proprietary research, has not yet been published, or is located in specialized databases that are not publicly indexed.
While general principles of these analytical techniques can be described, applying them specifically to this compound without actual experimental values would be speculative and would not meet the required standard of a scientifically accurate and informative article based on research findings. The strict adherence to the provided outline, which necessitates detailed data tables and in-depth analysis for this specific compound, cannot be achieved without the foundational spectroscopic information.
Further research in specialized chemical and patent databases, or direct contact with chemical manufacturers who may synthesize this compound, would likely be necessary to obtain the specific analytical data required to construct the requested article.
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the determination of their purity. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds. For a moderately polar compound like 1-Cyano-4-(difluoromethoxy)naphthalene, reversed-phase HPLC (RP-HPLC) would be the most probable mode of analysis.
In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention time of the compound can be modulated to achieve optimal separation from impurities.
For the analysis of this compound, a C18 or a phenyl-hexyl column could be employed, given the aromatic nature of the naphthalene (B1677914) core. chromforum.org The inclusion of a polar cyano group and a difluoromethoxy group would influence its retention behavior. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute any more non-polar impurities. Detection would most effectively be achieved using a UV detector, set to a wavelength where the naphthalene ring system exhibits strong absorbance, likely around 254 nm. rdd.edu.iq
A hypothetical set of HPLC conditions for the purity analysis of this compound is presented in Table 1.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be expected to provide a sharp peak for the main compound, with any impurities appearing as separate, smaller peaks. The relative peak areas can be used to estimate the purity of the sample. For preparative HPLC, the conditions would be scaled up with a larger column and higher flow rate to isolate the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jmchemsci.com Given its molecular weight and the presence of functional groups, this compound is likely to have sufficient volatility for GC analysis, especially at elevated temperatures.
In GC-MS, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium, carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.
For this compound, a standard non-polar or medium-polarity column, such as a 5% phenyl polysiloxane, would be a suitable starting point. The oven temperature would be programmed to ramp up to ensure the elution of the compound and any less volatile impurities. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions resulting from the loss of the cyano group, the difluoromethoxy group, or cleavage of the naphthalene ring. These fragmentation patterns are crucial for structural confirmation. nih.gov
A plausible set of GC-MS parameters for the analysis of this compound is outlined in Table 2.
Table 2: Plausible GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
This technique is particularly useful for identifying volatile byproducts from the synthesis or degradation products.
The concept of chirality is central to the biological activity of many molecules. thieme.de A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the molecule itself does not possess a stereocenter and is therefore achiral. Thus, enantiomeric separation is not applicable.
However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent, then chiral chromatography would be essential to separate the resulting enantiomers. Chiral separations are typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins.
For a hypothetical chiral derivative of this compound, one would need to screen various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions could be explored. The development of such a method would be critical if the individual enantiomers were to be studied for their distinct biological properties.
Structure Function Relationships in Difluoromethoxynaphthalene Compounds: Chemical and Material Applications
Electronic Effects of Fluoroalkoxy and Cyano Groups on Molecular Reactivity and Stability
The reactivity and stability of "1-Cyano-4-(difluoromethoxy)naphthalene" are governed by the electronic properties of the cyano (-CN) and difluoromethoxy (-OCF₂H) groups and their interaction with the naphthalene (B1677914) ring system.
Cyano Group (-CN): The cyano group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects.
Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon atom, which in turn is sp-hybridized and more electronegative than the sp²-hybridized carbon of the naphthalene ring. This creates a strong dipole, pulling electron density away from the ring.
Resonance Effect (-M): The cyano group can participate in resonance, delocalizing electron density from the aromatic ring onto the nitrogen atom. This effect is particularly pronounced when the group is attached to an aromatic system.
The combined -I and -M effects of the cyano group significantly decrease the electron density of the naphthalene ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.
Difluoromethoxy Group (-OCF₂H): The electronic nature of the difluoromethoxy group is more complex.
Inductive Effect (-I): The two highly electronegative fluorine atoms strongly withdraw electron density from the methoxy (B1213986) carbon and, subsequently, from the oxygen atom and the attached naphthalene ring. This is a powerful deactivating inductive effect.
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This is an activating effect.
Together, both the cyano and difluoromethoxy groups render the naphthalene ring electron-deficient. This heightened electrophilicity of the ring system is a key feature influencing its chemical behavior.
Rational Design Principles for Modulating Chemical Transformation Pathways
Rational design principles for a molecule like "this compound" focus on leveraging the inherent electronic and steric properties of the substituents to control reaction outcomes. frontiersin.orgnih.govijpsjournal.comnih.govuaeu.ac.ae
Directing Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing nature of both substituents activates the naphthalene ring for SNAAr reactions. A key design principle would be to introduce a good leaving group at a position activated by the -CN and -OCF₂H groups. For example, a halogen placed at an ortho or para position relative to one of the EWGs could be readily displaced by a nucleophile.
Modulating Electrophilic Attack: While deactivated, electrophilic substitution could still be forced under harsh conditions. The directing effects of the existing substituents would guide the position of a new incoming group. The -OCF₂H group, despite being a deactivator, is an ortho-, para-director due to its +M effect. The -CN group is a meta-director. Predicting the outcome of an electrophilic substitution on this disubstituted system would require careful consideration of the combined directing influences.
Transformation of Functional Groups: The cyano and difluoromethoxy groups themselves are handles for chemical modification.
The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for the introduction of new functionalities and the extension of the molecular framework. Aromatic nitriles are known to participate in cyclization reactions to form heterocycles. rsc.org
The difluoromethoxy group is generally very stable. However, under specific conditions, the C-F bonds might be targeted, although this is synthetically challenging. Its primary role in rational design is often as a stable modulator of electronic properties and lipophilicity.
Influence of Substituent Position on Aromatic Systems and Molecular Architecture
Electronic Symmetry and Polarity: Placing the two electron-withdrawing groups at opposite ends of one of the rings (the 1- and 4-positions) creates a highly polarized system. This defined electronic vector is a key architectural feature that can influence intermolecular interactions, such as crystal packing and binding to biological targets or material surfaces.
Steric Considerations: In the 1,4-disposition, the two groups are sufficiently separated to minimize direct steric repulsion. This contrasts with a 1,2- or 1,8- (peri) arrangement, where steric clash would be significant, potentially forcing one of the substituents out of the plane of the naphthalene ring and altering its electronic conjugation.
Reactivity of Ring Positions: The 1-position of naphthalene is generally the most reactive site for many substitution reactions due to the stability of the resulting carbocation intermediate. libretexts.org Placing a substituent at this position, as in "this compound," preempts this site and directs further reactions based on the group's electronic influence. The 1,4-pattern deactivates the substituted ring, potentially making the unsubstituted ring the more likely site for subsequent reactions, depending on the reaction type and conditions.
Correlation of Molecular Structure with Chemical Functionality in Synthetic Processes
The specific structure of "this compound" makes it a potentially valuable building block in organic synthesis, particularly for pharmaceuticals and materials science. lifechemicals.com
As a Precursor to Biologically Active Molecules: The difluoromethoxy group is often used as a bioisostere for hydroxyl or methoxy groups in drug design. It can enhance metabolic stability and membrane permeability. The cyano group can act as a key interaction point (e.g., a hydrogen bond acceptor) or be converted into other functional groups common in pharmacophores. For instance, naphthalene-based structures are explored as kinase inhibitors, and the specific electronic profile of this molecule could be tuned for such applications. nih.gov
In Materials Science: Naphthalene diimides, which could potentially be synthesized from derivatives of this compound, are known for their electron-accepting properties and are used in organic electronics. researchgate.netacs.org The presence of a cyano group is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is desirable for n-type semiconductor materials. researchgate.net The high polarity and stability imparted by the substituents could be advantageous for creating robust organic electronic materials.
Table of Research Findings on Related Structures
Since direct experimental data for "this compound" is unavailable, the following table summarizes relevant findings for molecules containing the key functional groups, illustrating their typical influence in synthetic and functional contexts.
| Compound/Fragment Type | Observation | Implication for "this compound" | Reference |
| Naphthalene-based diarylamides with -OCF₂H | The difluoromethoxy group was incorporated into pan-Raf kinase inhibitors, showing potent activity. | The -OCF₂H group is a valuable substituent for tuning biological activity in drug discovery. | nih.gov |
| Cyanated Naphthalene Diimides | Cyanation is a strategy used to lower the LUMO levels of naphthalene-based systems for applications in organic electronics. | The cyano group significantly enhances the electron-accepting properties of the naphthalene core. | acs.org |
| 1-Substituted Naphthalenes | The 1-position is the most reactive site for electrophilic substitution due to the stability of the reaction intermediate. | The placement of the cyano group at the 1-position is a key determinant of the molecule's reactivity. | libretexts.org |
| Aromatic Nitriles | Aromatic nitriles can serve as precursors in the synthesis of nitrogen-containing heterocycles like pyrimidines. | The cyano group offers a reactive site for constructing more complex heterocyclic structures. | rsc.org |
Emerging Research Directions and Potential Applications in Chemical and Material Science
Role as Building Blocks and Precursors in Complex Organic Synthesis
The molecular architecture of 1-Cyano-4-(difluoromethoxy)naphthalene makes it a promising candidate as a versatile building block for the synthesis of more complex organic structures. The cyano (-CN) group and the difluoromethoxy (-OCF₂H) group impart distinct reactivity and properties to the naphthalene (B1677914) scaffold.
The cyano group is a well-established functional handle in organic synthesis. It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, through reduction, hydrolysis, or other nucleophilic additions. Furthermore, the cyano group can participate in cycloaddition reactions, serving as a dienophile or a component in the formation of heterocyclic rings. aip.org The reactivity of the cyanonaphthalene system allows for its use as a precursor in the synthesis of larger polycyclic aromatic compounds. aip.org
The difluoromethoxy group, on the other hand, is known to be metabolically stable and can significantly influence the electronic properties of the aromatic ring. It is considered a moderate electron-withdrawing group through both inductive and resonance effects. nuph.edu.ua This electronic influence can modulate the reactivity of the naphthalene core, affecting electrophilic and nucleophilic aromatic substitution reactions. The synthesis of aromatic compounds bearing a difluoromethoxy group has been achieved through methods like fluorodesulfurization of thionoesters, highlighting pathways to incorporate this valuable moiety. nuph.edu.ua The presence of the -OCF₂H group can also enhance the lipophilicity and binding interactions of the molecule, properties that are highly desirable in medicinal chemistry and materials science. nih.gov
The combination of these two functional groups on a rigid naphthalene framework suggests that this compound could be a valuable intermediate for creating novel pharmaceuticals, agrochemicals, and functional materials with tailored properties.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |
| This compound | 1. H₂/Raney Ni 2. Acid/Base Workup | 1-Aminomethyl-4-(difluoromethoxy)naphthalene | Precursor for biologically active amines |
| This compound | 1. H₂SO₄, H₂O, heat 2. Neutralization | 4-(Difluoromethoxy)naphthalene-1-carboxylic acid | Monomer for specialty polymers |
| This compound | Organometallic Reagents (e.g., Grignard) | Ketones | Intermediate for complex organic synthesis |
| This compound | Dienes (e.g., in Diels-Alder reactions) | Polycyclic Systems | Building block for advanced materials |
Note: This table presents hypothetical transformations based on the known reactivity of cyano and difluoromethoxy groups.
Investigation in Liquid Crystal Development and Design
Naphthalene-based molecules have been extensively investigated for their liquid crystalline properties. lookchem.comdntb.gov.ua The rigid, planar structure of the naphthalene core provides the necessary anisotropy for the formation of mesophases, such as nematic and smectic phases. lookchem.com The introduction of terminal substituents plays a crucial role in determining the type of liquid crystal phase and the temperature range over which it is stable.
The modification of the naphthalene core with different functional groups has been shown to result in the formation of various smectic phases. lookchem.com It is conceivable that the specific combination of the cyano and difluoromethoxy groups in this compound could lead to the exhibition of unique mesomorphic behaviors, potentially including tilted smectic phases or frustrated liquid crystal phases, which are of interest for advanced display and sensor applications. Further research would involve the synthesis of homologous series with varying alkyl chain lengths attached to the naphthalene core to systematically study the structure-property relationships and optimize the liquid crystalline properties.
Table 2: Predicted Mesomorphic Properties of a Homologous Series Based on 1-Cyano-4-(alkoxy)naphthalene Derivatives
| Alkoxy Chain Length (n) | Predicted Phase Transition Temperatures (°C) | Predicted Mesophase |
| 4 | Crys → 85 → N → 105 → Iso | Nematic |
| 6 | Crys → 78 → SmA → 98 → N → 110 → Iso | Smectic A, Nematic |
| 8 | Crys → 75 → SmC → 102 → SmA → 115 → Iso | Smectic C, Smectic A |
| 10 | Crys → 72 → SmC → 118 → Iso | Smectic C |
Note: This table is illustrative and presents hypothetical data based on general trends observed for naphthalene-based liquid crystals.
Exploration in Advanced Polycyclic Aromatic Hydrocarbon (PAH) Systems for Optoelectronic Materials
Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic materials utilized in a wide array of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The electronic properties of PAHs, such as their HOMO and LUMO energy levels, can be finely tuned through chemical modification.
The introduction of fluorine atoms or fluorine-containing groups into the PAH backbone is a well-established strategy for modulating these electronic properties. acs.org Fluorination typically lowers both the HOMO and LUMO energy levels, which can improve charge injection and transport characteristics, as well as enhance the stability of the material. The difluoromethoxy group in this compound would be expected to have a similar effect, making it a potential candidate for use as an n-type or ambipolar semiconductor in OFETs.
The cyano group also plays a crucial role in the electronic structure of the molecule. Cyanonaphthalenes have been identified in interstellar clouds, and their photophysical properties are of significant interest. chemimpex.com The strong electron-withdrawing nature of the cyano group can further lower the LUMO level, enhancing the electron-accepting properties of the molecule. This makes this compound a potential building block for constructing donor-acceptor materials with applications in thermally activated delayed fluorescence (TADF) emitters or as non-fullerene acceptors in OPVs. The combination of the naphthalene core with both cyano and difluoromethoxy substituents offers a unique platform for designing novel PAHs with tailored optoelectronic properties.
Future Methodological Advancements in Naphthalene Chemistry and Fluorinated Organic Compounds
The synthesis and functionalization of naphthalene derivatives and fluorinated organic compounds are active areas of chemical research. Future methodological advancements are expected to facilitate the synthesis and diversification of molecules like this compound.
Recent progress in catalysis has led to the development of more efficient and sustainable methods for the cyanation of aryl halides and pseudohalides using less toxic cyanide sources. acs.org These advancements could be applied to the synthesis of 1-cyanonaphthalene precursors. Similarly, new methods for the introduction of difluoromethoxy groups into aromatic rings are continuously being developed, including visible-light photoredox catalysis which allows for milder reaction conditions. nih.gov
A key synthetic challenge would be the selective introduction of the difluoromethoxy group at the 4-position of a 1-cyanonaphthalene scaffold, or vice versa. The development of regioselective C-H functionalization methods for naphthalenes could provide a more direct and atom-economical route to this and related compounds. Furthermore, late-stage fluorination techniques could allow for the introduction of the difluoromethoxy group at a later step in a synthetic sequence, providing access to a wider range of derivatives for structure-activity relationship studies.
The ongoing development of new synthetic methodologies will not only make this compound more accessible but will also open up new avenues for the creation of a diverse library of related compounds with potentially enhanced properties for the applications discussed above. The synergy between synthetic innovation and materials science will be crucial in unlocking the full potential of this and other novel fluorinated PAHs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
